![molecular formula C18H14F3NO3S B2514413 3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione CAS No. 306732-49-0](/img/structure/B2514413.png)
3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones
The research presented in the first paper discusses an efficient asymmetric 1,3-dipolar cycloaddition process to create spirocyclic pyrrolidine-thia(oxa)zolidinediones. This process utilizes a chiral N,O-ligand/Cu(I) catalytic system, resulting in compounds with a spiro-heteroquaternary stereogenic center. The yields are high, and the diastereo- and enantioselectivity are excellent, making this method significant for the synthesis of structurally novel compounds .
Synthesis of 1,2,4-dithiazolidine-3,5-diones
The second paper provides insights into the synthesis of 1,2,4-dithiazolidine-3,5-diones, which are useful as amino protecting groups and sulfurization reagents. The study describes a high-yield preparation method using bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method overcomes the challenges faced when using primary amines, offering a new pathway for the synthesis of these heterocycles .
Antidiabetic Agents and Aldose Reductase Inhibitors
In the third paper, the focus is on the synthesis and evaluation of thiazolidine-2,4-dione derivatives as aldose reductase inhibitors, which are potential antidiabetic agents. The study highlights the structure-activity relationships and introduces a novel approach to synthesize 5-arylthiazolidine-2,4-diones, which have shown significant activity in inhibiting aldose reductase and preventing lens swelling in a rat-lens-culture assay .
Azo-Containing Polyureas Derived from Triazolidine-diones
The fourth paper discusses the synthesis of novel azo-containing polyureas from 4-[4'-(2-hydroxy-1-naphthylazo)phenyl]-1,2,4-triazolidine-3,5-dione. The study elaborates on the reaction with diisocyanates and the subsequent polymerization to form polyurea dyes. These dyes are soluble in polar solvents and have inherent viscosities that suggest potential applications in various fields .
Microwave-Assisted Rapid Polycondensation
The fifth paper presents a microwave-assisted rapid polycondensation reaction of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates. This method significantly speeds up the polymerization process, resulting in novel polyureas with a range of inherent viscosities. The study provides detailed characterizations of these polyureas, including their physical properties and structural analysis .
Green Synthesis and Biological Evaluation
Lastly, the sixth paper reports on the green synthesis of 4'-(substituted phenyl)spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones using a catalyst-free, environmentally friendly method. The synthesized compounds were evaluated for their antibacterial, antifungal, and antitubercular activities. The study also includes molecular docking against bacterial DNA gyrase, indicating the potential pharmaceutical applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study focused on synthesizing new compounds related to 3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione, specifically a series of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones, and testing their antimicrobial activities. These compounds were found to have significant antibacterial and antifungal activities, with two compounds showing effectiveness against Staphylococcus aureus and Bacillus subtilis, and others exhibiting antifungal properties against Aspergillus flavus and A. niger (Prakash et al., 2010).
PET Ligand Synthesis
A compound, 4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, was synthesized and tested as a 5-HT1A receptor agonist PET ligand. Despite rapid uptake in the brain, it was concluded that this compound is not suitable as a PET ligand for clinical studies (Majo et al., 2008).
Crystal Structures and Molecular Interactions
Several novel compounds related to 3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione were synthesized, and their crystal structures and molecular interactions were analyzed. It was found that these structures contain potential groups for hydrogen bonding, and they form a three-dimensional framework via hydrogen bonds and other interactions (Kaynak et al., 2013).
Amino Acid Synthesis
A study demonstrated the use of a hypervalent iodine(III) reagent for the efficient synthesis of dipeptides from various standard amino acids. This process could synthesize complex peptides, like leu-enkephalin, in protected form, showing the compound's utility in peptide synthesis (Zhang et al., 2015).
Enhancing Epoxy Resin Properties
A reactive modifier with multiple hydrogen bond donor and acceptor units was synthesized and incorporated into epoxy resins. This resulted in epoxy resins with high glass transition temperature, excellent flame retardancy, and enhanced thermal and physical properties, indicating the compound's potential in material science applications (Juang et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c1-11-2-8-14(9-3-11)26-15-10-16(23)22(17(15)24)12-4-6-13(7-5-12)25-18(19,20)21/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPXHJEEBKADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

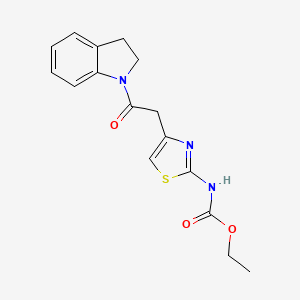
![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)
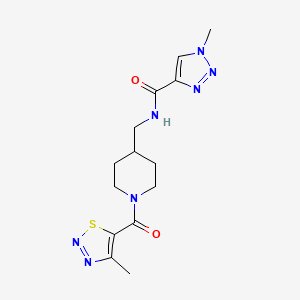
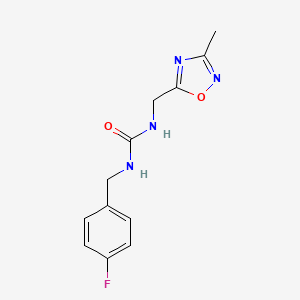
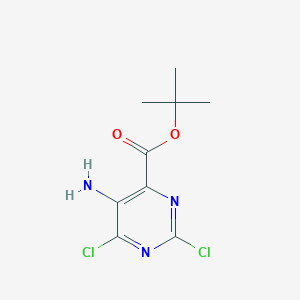
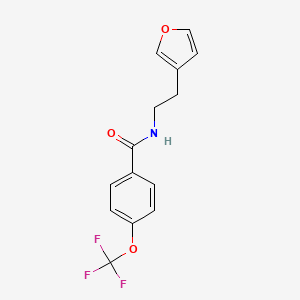
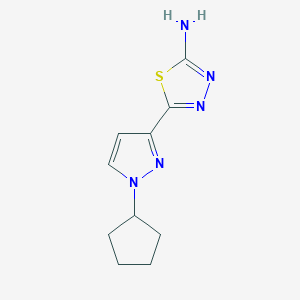
![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)
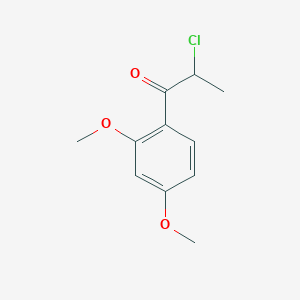
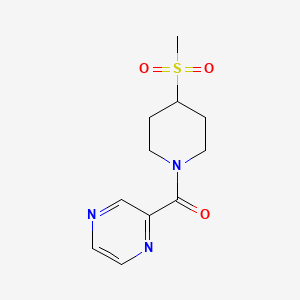
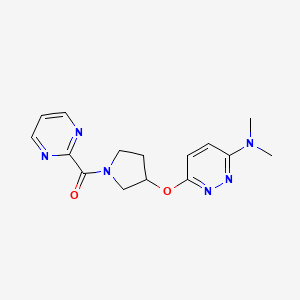
![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)